1-(Benzyloxy)piperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxypiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBXZBDHNRVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for the Preparation of 1 Benzyloxy Piperidin 4 One and Analogs
Convergent and Divergent Synthetic Routes to the Piperidin-4-one Core
Synthesis from Piperidin-4-one Precursors
A common and direct approach to 1-(benzyloxy)piperidin-4-one and its analogs involves the functionalization of a pre-formed piperidin-4-one ring system. This is often achieved through N-alkylation or N-acylation reactions.
N-alkylation of piperidin-4-one hydrochloride is a widely used method for introducing substituents onto the nitrogen atom. For the synthesis of this compound, this typically involves the reaction of piperidin-4-one hydrochloride with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. google.comnih.gov The base, commonly potassium carbonate or triethylamine, neutralizes the hydrochloric acid and facilitates the nucleophilic attack of the piperidine (B6355638) nitrogen on the benzyl halide. nih.govchemicalbook.com
The reaction conditions for N-alkylation can be optimized to improve yields and purity. For instance, the choice of solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), can influence the reaction rate and outcome. nih.gov While effective, this method can sometimes require chromatographic purification to remove byproducts and unreacted starting materials.
Table 1: Examples of N-Alkylation Reactions for the Synthesis of N-Substituted Piperidin-4-ones
| Piperidin-4-one Precursor | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidin-4-one hydrochloride | Benzyl bromide | Potassium carbonate | Dichloromethane | This compound | Not specified | nih.gov |
| Piperidin-4-one hydrochloride | Benzyl bromide | Potassium carbonate | DMF | N-Benzyl-4-piperidone | 89.28 | |
| 4-Piperidone (B1582916) hydrochloride | Benzyl chloroformate | Triethylamine | Dichloromethane | 1-Cbz-4-piperidone | Not specified | chemicalbook.com |
This table is interactive and allows for sorting and filtering of data.
N-acylation is another key strategy, particularly for the synthesis of N-alkoxycarbonyl derivatives such as 1-(benzyloxycarbonyl)piperidin-4-one (also known as N-Cbz-4-piperidone). prepchem.comwiley-vch.de This reaction typically involves treating piperidin-4-one or its hydrochloride salt with benzyl chloroformate in the presence of a base like sodium bicarbonate or triethylamine. chemicalbook.comprepchem.com The resulting carbamate (B1207046), the benzyloxycarbonyl (Cbz) group, serves as a common protecting group in peptide synthesis and can be readily removed under specific conditions. ontosight.ai
This method is generally high-yielding and provides a stable product that is a versatile intermediate for further synthetic transformations. prepchem.comucanr.edu The reaction can be carried out in a biphasic system, such as dioxane and water, to facilitate the reaction and work-up. prepchem.com
Table 2: N-Acylation of Piperidin-4-one for Carbamate Formation
| Piperidin-4-one Precursor | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Piperidone monohydrate hydrochloride | Benzyl chloroformate | Sodium bicarbonate | Dioxane/Water | 1-(Benzyloxycarbonyl)-4-piperidone | 93 | prepchem.com |
| Piperidin-4-one hydrochloride | Benzyl chloroformate | Triethylamine | Dichloromethane | 1-Cbz-4-piperidone | Not specified | chemicalbook.com |
| 4-Piperidone monohydrate hydrochloride | N-(Benzyloxycarbonyloxy)succinimide | Sodium carbonate | Dioxane/Water | 1-(Benzyloxycarbonyl)-4-piperidinone | 90 | wiley-vch.de |
This table is interactive and allows for sorting and filtering of data.
De Novo Synthesis Pathways via Ring-Closure Reactions
De novo synthesis allows for the construction of the piperidin-4-one ring from acyclic precursors. These methods are particularly valuable for creating highly substituted or complex piperidinone analogs that are not readily accessible from commercial starting materials.
The Dieckmann condensation is a classical and powerful method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield piperidin-4-ones. dtic.milresearchgate.netsciencemadness.org This intramolecular cyclization of a diester is typically promoted by a base such as sodium methoxide (B1231860) or sodium ethoxide. researchgate.net The general approach involves the initial formation of an aminodiester by the Michael addition of a primary amine, such as benzylamine (B48309), to two equivalents of an acrylate (B77674) ester, like methyl acrylate. researchgate.netsioc-journal.cn
The subsequent Dieckmann condensation of the resulting aminodiester yields a 3-alkoxycarbonyl-4-piperidone. researchgate.net Careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. researchgate.net The final step involves the hydrolysis of the β-keto ester followed by decarboxylation to afford the desired 4-piperidone. researchgate.net
Michael addition-cyclization sequences offer another versatile route to the piperidin-4-one core. researchgate.net This strategy often involves the tandem reaction of an amine, an α,β-unsaturated ketone, and another component in a one-pot process. researchgate.net For example, the reaction of an amine with two molecules of an α,β-unsaturated ester can lead to a diester intermediate that subsequently undergoes cyclization. dtic.mil
A notable example is the double Michael addition of an amine to an activated alkyne, followed by cyclization to form the piperidone ring. dtic.mil These multi-component reactions are highly efficient as they allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. mdpi.com
Protective Group Strategies in the Synthesis of this compound Systems
Protecting groups are fundamental in organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. In the context of this compound systems, the protection of the nitrogen atom is a crucial step to control reactivity and achieve the desired molecular architecture.
Benzyloxycarbonyl (Cbz) Protection Schemes for Amine Functionality
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions. smolecule.comresearchgate.net The synthesis of 1-(benzyloxycarbonyl)-4-piperidone, a key precursor, is often achieved by reacting 4-piperidone with benzyl chloroformate. nbinno.com This transformation can be performed using various bases and solvent systems to achieve high yields. smolecule.comnbinno.com For instance, one common procedure involves the treatment of 4-piperidone hydrochloride with a base like diisopropylethylamine in a solvent such as dichloromethane, followed by the addition of benzyl chloroformate. chemicalbook.com This method has been reported to yield the desired product in as high as 85% efficiency. smolecule.com Alternative protocols using sodium carbonate in a tetrahydrofuran-water mixture have also been described, sometimes achieving nearly quantitative yields. smolecule.com
The Cbz group's utility lies in its ability to be selectively removed, most commonly through hydrogenolysis, which involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). google.com This deprotection strategy is advantageous as it proceeds under neutral conditions, preserving other sensitive functional groups within the molecule. organic-chemistry.org The presence of the Cbz group allows for a variety of subsequent chemical modifications at other positions of the piperidone ring. smolecule.comcymitquimica.com
Table 1: Synthesis of 1-(Benzyloxycarbonyl)-4-piperidone
| Starting Material | Reagents | Solvent | Yield | Reference |
| 4-Piperidone hydrochloride monohydrate | Diisopropylethylamine, Benzyl chloroformate | Dichloromethane | 85% | chemicalbook.com |
| 4-Piperidone | Benzyl chloroformate, Sodium carbonate | Tetrahydrofuran (B95107)/Water | Near-quantitative | smolecule.com |
| 4-Piperidone monohydrate hydrochloride | Potassium carbonate, Carbonic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester | Not specified | Not specified | chemicalbook.com |
Benzyl Group as a Removable Nitrogen Protecting Group
The benzyl (Bn) group is another extensively used protecting group for nitrogen atoms in the synthesis of piperidin-4-one analogs. researchgate.net Unlike the Cbz group, which is a carbamate, the benzyl group is a simple alkyl substituent. The synthesis of N-benzyl-4-piperidone can be accomplished through methods such as the direct alkylation of 4-piperidone with benzyl bromide. Another approach involves a multi-step sequence starting from benzylamine and methyl acrylate, proceeding through a Michael addition and a Dieckmann condensation, followed by hydrolysis and decarboxylation. chemicalbook.com
The removal of the N-benzyl group is typically achieved through catalytic hydrogenolysis, similar to the Cbz group. researchgate.net This process cleaves the carbon-nitrogen bond, liberating the free secondary amine. The choice between a Cbz and a benzyl protecting group often depends on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection conditions. The benzyl group is generally considered stable to a wide range of non-reductive conditions. google.com
Table 2: Synthesis of N-Benzyl-4-piperidone
| Starting Materials | Key Reactions | Yield | Reference |
| Benzylamine, Methyl acrylate | 1,4-addition, Dieckmann condensation, Hydrolysis, Decarboxylation | 78.4% | chemicalbook.com |
| 4-Piperidone | Benzyl bromide | High |
Advanced Methodologies in this compound Synthesis
In addition to classical protective group strategies, modern organic synthesis has seen the development of more advanced and sustainable methodologies for the preparation of this compound and its derivatives. These approaches aim to improve efficiency, reduce environmental impact, and enable novel chemical transformations.
Green Chemistry Approaches for Environmentally Benign Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize waste and the use of hazardous substances. nih.gov An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which presents significant advantages over the classical Dieckmann condensation. figshare.com This methodology has been successfully applied to the synthesis of various piperidones, demonstrating its general utility. nih.govfigshare.com While specific examples focusing solely on this compound are not extensively detailed in the provided context, the development of such environmentally benign methods for related N-substituted piperidones indicates a clear trend towards more sustainable synthetic practices in this area. nih.gov These approaches often focus on reducing the number of synthetic steps, using less toxic solvents, and employing catalytic methods. frontiersin.org
Catalytic Transformations in Synthetic Pathways
Catalytic methods are at the forefront of modern organic synthesis, offering highly efficient and selective routes to complex molecules. In the context of piperidin-4-one synthesis, various catalytic transformations have been explored. For instance, the synthesis of certain piperidin-4-one analogs has been achieved through a one-step ring expansion-oxidation of functionalized azetidines using silver carbonate or silver tetrafluoroborate (B81430) in DMSO. ugent.be This represents a novel and efficient pathway to the piperidin-4-one scaffold. ugent.be
Furthermore, iridium and copper co-catalyzed reductive alkynylation has been applied to lactams, including piperidinone derivatives, to create precursors for various alkaloids. researchgate.net While not a direct synthesis of this compound, this demonstrates the power of transition metal catalysis to functionalize the piperidine ring system in a controlled manner. The stereoselective reduction of the carbonyl group in piperidin-4-ones to form 4-hydroxypiperidines has also been investigated using both chemical and biocatalytic approaches, highlighting the importance of catalytic methods in generating downstream products with specific stereochemistry. ugent.be
Chemical Reactivity and Transformational Chemistry of 1 Benzyloxy Piperidin 4 One
Reactions at the Carbonyl Moiety (C-4 Position)
The carbonyl group at the C-4 position is a focal point for numerous synthetic transformations, including nucleophilic additions and condensation reactions. These reactions provide versatile pathways for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures based on the piperidine (B6355638) scaffold.
Grignard reagents, classic organomagnesium compounds, readily add to the carbonyl group of 1-(benzyloxy)piperidin-4-one. dalalinstitute.comnih.gov This reaction is a powerful method for forming new carbon-carbon bonds, leading to the creation of tertiary alcohols. dalalinstitute.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. The choice of the Grignard reagent dictates the nature of the alkyl or aryl group introduced at the C-4 position.
Table 1: Examples of Grignard Additions to this compound
| Grignard Reagent | Product |
| Methylmagnesium bromide | 1-(Benzyloxy)-4-methylpiperidin-4-ol |
| Phenylmagnesium bromide | 1-(Benzyloxy)-4-phenylpiperidin-4-ol |
| Ethylmagnesium chloride | 1-(Benzyloxy)-4-ethylpiperidin-4-ol |
This table is illustrative and based on the general reactivity of ketones with Grignard reagents.
Reductive amination is a highly effective method for converting the carbonyl group of this compound into an amino group. researchgate.net This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate through condensation with a primary or secondary amine, respectively. reddit.com This intermediate is then reduced in situ to the corresponding amine. harvard.eduresearchgate.net
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. commonorganicchemistry.com The choice of amine reactant allows for the introduction of a wide range of substituents at the C-4 position, making this a versatile tool for the synthesis of 4-aminopiperidine (B84694) derivatives.
Table 2: Reagents and Products in the Reductive Amination of this compound
| Amine | Reducing Agent | Product |
| Ammonia (B1221849) | Sodium triacetoxyborohydride | 4-Amino-1-(benzyloxy)piperidine |
| Methylamine | Sodium cyanoborohydride | 1-(Benzyloxy)-4-(methylamino)piperidine |
| Aniline | Sodium triacetoxyborohydride | 1-(Benzyloxy)-4-(phenylamino)piperidine |
| Piperidine | Sodium triacetoxyborohydride | 1-(Benzyloxy)-4-(piperidin-1-yl)piperidine |
This table is illustrative and based on established reductive amination protocols.
The Wittig reaction provides a powerful and widely used method for the conversion of the carbonyl group of this compound into a carbon-carbon double bond. organicreactions.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with the ketone to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgnih.gov The structure of the resulting alkene is determined by the specific ylide employed. wikipedia.org This olefination strategy is highly valuable for introducing exocyclic double bonds onto the piperidine ring, a common structural motif in various biologically active molecules.
Table 3: Wittig Reagents and Corresponding Olefin Products
| Wittig Reagent | Product |
| Methylenetriphenylphosphorane | 1-(Benzyloxy)-4-methylenepiperidine |
| Ethylidenetriphenylphosphorane | 1-(Benzyloxy)-4-ethylidenepiperidine |
| (Triphenylphosphoranylidene)acetonitrile | 2-(1-(Benzyloxy)piperidin-4-ylidene)acetonitrile |
This table illustrates the expected products from the Wittig reaction.
Condensation Reactions
Condensation reactions involving the carbonyl group offer another avenue for the functionalization of this compound, leading to the formation of α,β-unsaturated systems.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of the carbonyl group of this compound with a compound containing an active methylene (B1212753) group. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. researchgate.netyoutube.com The initial nucleophilic addition of the carbanion derived from the active methylene compound to the carbonyl group is followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a catalyst and often involves a decarboxylation step when malonic acid or its derivatives are used as the active methylene component. organic-chemistry.org
Table 4: Active Methylene Compounds and Products in Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Product |
| Diethyl malonate | Piperidine | Diethyl 2-(1-(benzyloxy)piperidin-4-ylidene)malonate |
| Malononitrile | Triethylamine | 2-(1-(Benzyloxy)piperidin-4-ylidene)malononitrile |
| Cyanoacetic acid | Pyridine | 2-Cyano-2-(1-(benzyloxy)piperidin-4-ylidene)acetic acid |
This table showcases representative examples of Knoevenagel condensation reactions.
Aldol Condensation, Including Stereoselective Variants
The ketone functionality of this compound is capable of undergoing aldol condensation reactions. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an enolate to the carbonyl group. magritek.com The reaction can be catalyzed by either acid or base, with base-catalyzed conditions being common. magritek.com In this process, a base abstracts an alpha-proton from a carbonyl compound to form a reactive enolate, which then attacks the electrophilic carbonyl carbon of this compound. uit.no
The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate, particularly under heating or acidic/basic conditions, to yield an α,β-unsaturated ketone. magritek.com The stereochemical outcome of the aldol reaction can often be predicted using models such as the Zimmerman-Traxler transition state model, which suggests a chair-like, six-membered transition state for metal enolates. harvard.edu This model helps to explain the relative stereochemistry (syn or anti) of the newly formed stereocenters. harvard.edu While specific stereoselective aldol reactions involving this compound are not extensively detailed, studies on similar cyclic imides and ketones demonstrate that high levels of stereocontrol are achievable by carefully selecting the enolate, metal counterion (e.g., boron, lithium), and reaction conditions. harvard.edunih.gov The development of catalytic, stereodivergent aldol reactions allows for access to all four possible stereoisomers from the same set of reactants by modifying the catalyst structure. nih.gov
| Reactant | Conditions | Product Type | Potential Stereochemistry |
|---|---|---|---|
| Acetone | Base (e.g., NaOH, KOH) | β-Hydroxy Ketone / α,β-Unsaturated Ketone | - |
| Cyclohexanone | LDA, THF, -78 °C | β-Hydroxy Ketone | Diastereomeric mixture (syn/anti) |
| Chiral Auxiliary Derived Enolate | Boron Triflate, Amine Base | β-Hydroxy Ketone | High diastereoselectivity |
Darzens Condensation
The Darzens condensation (or glycidic ester condensation) represents another important transformation of the ketone group in this compound. This reaction involves the condensation of the ketone with an α-haloester in the presence of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to form an α,β-epoxy ester, commonly known as a glycidic ester. organic-chemistry.orgwikipedia.orgmychemblog.com
The mechanism begins with the deprotonation of the α-haloester by the base to form a carbanion. wikipedia.orgmychemblog.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent halide to form the epoxide ring. wikipedia.org The Darzens reaction is a valuable method for one-carbon homologation of ketones and provides access to versatile epoxide intermediates that can be further transformed. researchgate.net For instance, hydrolysis and decarboxylation of the resulting glycidic ester can lead to the formation of an aldehyde or a rearranged ketone. wikipedia.orgresearchgate.net The reaction can be performed under various conditions, including in aqueous suspension media, which can simplify product isolation. researchgate.net
| α-Haloester | Base | Solvent | Product |
|---|---|---|---|
| Ethyl chloroacetate | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Ethyl 3-(1-(benzyloxy)piperidin-4-ylidene)-2-chloro-propanoate |
| Methyl bromoacetate | Potassium tert-butoxide (t-BuOK) | THF | Methyl 3-(1-(benzyloxy)piperidin-4-ylidene)-2-bromo-propanoate |
Reduction of the Ketone to Hydroxyl Derivatives
The carbonyl group at the C-4 position of this compound can be readily reduced to a secondary alcohol, yielding 1-(benzyloxy)piperidin-4-ol (B14058709). This transformation is typically achieved using standard reducing agents.
Commonly employed reagents for this reduction include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. google.com A specific method for the synthesis of N-substituted-4-piperidinols involves the reduction of the corresponding N-substituted-4-piperidone hydrochloride with a sodium borohydride-macroporous cation exchange resin system. google.com LiAlH₄ is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Other reducing systems, such as hydrogen iodide generated in situ from hypophosphorous acid and iodine, have also been used for the reduction of aryl carbinols. researchgate.net The resulting 1-(benzyloxy)piperidin-4-ol is a key intermediate for further functionalization.
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | 1-(Benzyloxy)piperidin-4-ol |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to reflux, under inert atmosphere | 1-(Benzyloxy)piperidin-4-ol |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol or Acetic Acid | High pressure, elevated temperature | 4-hydroxypiperidine (concurrent debenzylation) |
Reactions at the Nitrogen Atom (N-1 Position) and Benzyloxy Group
The N-benzyloxy moiety is a defining feature of the molecule, serving as a protecting group for the piperidine nitrogen. Its removal and subsequent replacement are crucial steps in the synthesis of diverse piperidine-based structures.
Deprotection Strategies for Cbz and Benzyl (B1604629) Groups
The benzyloxy group attached to the nitrogen atom of this compound is technically an N-benzyl group, which serves to protect the secondary amine. The removal of this group, known as debenzylation or deprotection, is a key synthetic step to liberate the piperidine nitrogen for further functionalization. A closely related protecting group is the benzyloxycarbonyl (Cbz or Z) group, and the methods for cleaving N-benzyl and N-Cbz groups are often similar. total-synthesis.comresearchgate.net
The most common and efficient method for N-benzyl group deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions and results in the cleavage of the nitrogen-benzyl bond to yield the secondary amine (piperidin-4-one) and toluene (B28343) as a byproduct. total-synthesis.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene in the presence of Pd/C, is an alternative to using gaseous hydrogen, which can be advantageous for safety and convenience. researchgate.net Other reagents, such as aluminum chloride in a fluorinated solvent, have also been reported for the deprotection of N-Cbz groups and may be applicable to N-benzyl groups. organic-chemistry.org
| Method | Reagents | Byproducts | Key Features |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild, high yield, clean reaction. total-synthesis.com |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Toluene, CO₂, NH₃ | Avoids use of H₂ gas. researchgate.net |
| In situ Hydrogen Generation | NaBH₄, Pd/C | Toluene | Convenient generation of hydrogen. researchgate.net |
| Lewis Acid Cleavage | AlCl₃, HFIP | Benzyl-derived products | Alternative for substrates sensitive to reduction. organic-chemistry.org |
Subsequent N-Functionalization and Diversification
Following the removal of the N-benzyl protecting group, the resulting piperidin-4-one hydrochloride or free base becomes a versatile scaffold for further molecular diversification. mdpi.com The newly exposed secondary amine at the N-1 position is nucleophilic and can readily participate in a variety of functionalization reactions. nih.gov
Common N-functionalization strategies include:
N-Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) or reductive amination with aldehydes or ketones allows for the introduction of various alkyl or substituted alkyl groups.
N-Acylation: Treatment with acyl chlorides, acid anhydrides, or activated esters in the presence of a base leads to the formation of N-acyl piperidones. This is a common method for linking the piperidine core to other molecular fragments, for example, in the synthesis of NLRP3 inhibitors. mdpi.com
Michael Addition: The secondary amine can undergo Michael addition to α,β-unsaturated systems like acrylates to introduce carboxyethyl groups. mdpi.com
Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates provide access to N-substituted ureas and thioureas, respectively.
These derivatization reactions are fundamental to medicinal chemistry, where the piperidin-4-one core is a recognized pharmacophore, and modification at the N-1 position is used to modulate pharmacological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base | Alkyl (R) |
| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Alkyl (RCH₂) |
| N-Acylation | RCOCl (Acyl Chloride), Base | Acyl (RCO) |
| Amide Coupling | RCOOH, Coupling Agents (HBTU, CDI) | Acyl (RCO) mdpi.com |
| Michael Addition | Ethyl acrylate (B77674) | -CH₂CH₂COOEt mdpi.com |
Ring Transformations and Skeletal Rearrangements
The piperidin-4-one skeleton, while generally stable, can be induced to undergo ring transformations and skeletal rearrangements under specific conditions. These reactions can lead to the formation of different heterocyclic systems or rearranged piperidine structures. Although specific examples starting directly from this compound are not prevalent, principles from related heterocyclic chemistry can be applied.
For instance, reactions that involve ring-opening followed by recyclization can lead to novel structures. A retro-Michael cleavage of the pyranone ring in chroman-4-ones, a related six-membered heterocyclic ketone, initiates a dehydrative rearrangement. ijrar.org Similarly, treatment of certain 3-(polyfluoroacyl)chromones with hydroxylamine (B1172632) leads to a nucleophilic addition followed by pyrone ring opening and subsequent cyclization into a new chromeno[3,4-d]isoxazol-4-ol system. ijrar.org It is conceivable that under specific conditions, the C-N or C-C bonds of the piperidone ring could be cleaved, especially if adjacent functional groups facilitate such a process. For example, appropriately substituted piperidones could potentially undergo ring expansion or contraction reactions. The synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] total-synthesis.commdpi.comoxazine-1,8-diones proceeds through an oxazinone ring-opening transformation, demonstrating how a fused piperidone system can be a precursor to more complex scaffolds. nih.gov
Formation of Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a key building block for the synthesis of various spiro-piperidine derivatives, including spiro-hydantoins and spiro-oxindoles.
One notable application is in the synthesis of spiro-oxindoles through a three-component 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of an isatin (B1672199) derivative and an amino acid, such as sarcosine (B1681465). The azomethine ylide then undergoes a cycloaddition with a dipolarophile. In this context, an α,β-unsaturated ketone derived from this compound can act as the dipolarophile. For instance, the reaction of this compound with isatin and sarcosine in a suitable solvent like methanol under reflux conditions can afford the corresponding spiro[piperidine-4,3'-oxindole] derivative. The reaction proceeds with the formation of a new five-membered pyrrolidine (B122466) ring spiro-fused to both the piperidine and oxindole (B195798) rings.
Another important class of spirocyclic compounds synthesized from this compound are spiro-hydantoins. The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones or aldehydes. encyclopedia.pubdntb.gov.uanih.govjsynthchem.com This multicomponent reaction involves treating the ketone with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water, under heating. When this compound is subjected to these conditions, it is converted into the corresponding spiro[piperidine-4,5'-hydantoin]. The reaction mechanism involves the initial formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin (B18101) ring.
The following table summarizes the formation of these spirocyclic systems from this compound:
| Spirocyclic System | Reaction Type | Key Reagents | Product |
| Spiro-oxindole | 1,3-Dipolar Cycloaddition | Isatin, Sarcosine | Spiro[piperidine-4,3'-oxindole] derivative |
| Spiro-hydantoin | Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Spiro[piperidine-4,5'-hydantoin] |
Hetero-Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. wikipedia.org The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org this compound can be a precursor to reactive intermediates that participate in hetero-Diels-Alder reactions, leading to the formation of fused heterocyclic systems.
For instance, the enamine or enol ether derived from this compound can act as an electron-rich diene in an inverse-electron-demand hetero-Diels-Alder reaction. In this type of reaction, the diene is electron-rich and the dienophile is electron-poor. Reaction with an electron-deficient heterodienophile, such as an α,β-unsaturated carbonyl compound or a nitroalkene, would lead to the formation of a dihydropyran or a related heterocyclic ring fused to the piperidine core.
Alternatively, the carbonyl group of this compound itself can act as a dienophile in a normal-demand hetero-Diels-Alder reaction, although this is generally less common and requires a highly activated diene. More frequently, derivatives of this compound, such as the corresponding imine or oxime, can serve as the dienophile. For example, the N-benzyloxy-4-iminopiperidine, formed by the condensation of this compound with a primary amine, can react with an electron-rich diene. This aza-Diels-Alder reaction would result in the formation of a tetrahydropyridine (B1245486) ring fused to the piperidine scaffold.
The conditions for these reactions can vary widely depending on the specific substrates and the electronic nature of the diene and dienophile. Lewis acid catalysis is often employed to enhance the reactivity and control the stereoselectivity of the cycloaddition.
A summary of the potential hetero-Diels-Alder reactions involving derivatives of this compound is presented in the table below:
| Reaction Type | Role of Piperidine Derivative | Reactant Partner | Product Type |
| Inverse-electron-demand | Diene (as enamine/enol ether) | Electron-deficient heterodienophile | Fused dihydropyran derivative |
| Normal-demand aza-Diels-Alder | Dienophile (as imine) | Electron-rich diene | Fused tetrahydropyridine derivative |
Role As a Key Synthetic Intermediate in Complex Organic Molecule Construction
Precursor for Diverse Piperidine (B6355638) Derivatives
The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. 1-(Benzyloxy)piperidin-4-one is a highly valuable precursor for accessing a range of substituted piperidines, including lactams, amines, and carboxylic acids.
Synthesis of Substituted Piperidin-4-yl Lactams
One of the important transformations of this compound is its conversion into piperidin-4-yl lactams, which are δ-lactams with significant applications as intermediates in the synthesis of various bioactive compounds, including glycosidase inhibitors and alkaloids. A primary method for this conversion is the Beckmann rearrangement, a well-established reaction that transforms a ketoxime into an amide or lactam. nih.gov
The synthesis commences with the conversion of this compound to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. beilstein-journals.org The resulting this compound oxime can then undergo the Beckmann rearrangement when treated with an acidic reagent, such as para-toluenesulfonyl chloride (p-TsCl), polyphosphoric acid (PPA), or thionyl chloride. beilstein-journals.orgnih.gov This rearrangement leads to the formation of a seven-membered ring lactam, 1-(benzyloxy)-1,4-diazepan-5-one. The reaction proceeds through the migration of one of the α-carbon atoms to the nitrogen atom of the oxime. nih.gov
Table 1: Reagents for Beckmann Rearrangement
| Reagent | Conditions | Reference |
| p-Toluenesulfonyl chloride (p-TsCl) | Dioxane/water, NaOH | beilstein-journals.org |
| Polyphosphoric acid (PPA) | Heat | nih.gov |
| Thionyl chloride | Dry dioxane |
Formation of Piperidine-Based Amines and Carboxylic Acids
This compound is an excellent starting point for the synthesis of various piperidine-based amines and carboxylic acids, which are crucial building blocks in medicinal chemistry.
Piperidine-Based Amines: The most direct route to piperidine-based amines from this compound is through reductive amination. researchgate.netnih.govresearchgate.net This one-pot reaction involves the treatment of the ketone with an amine in the presence of a reducing agent. A wide variety of primary and secondary amines can be used, leading to a diverse range of N-substituted 4-aminopiperidine (B84694) derivatives. researchgate.netprepchem.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netresearchgate.netchim.itbeilstein-journals.org The benzyloxy protecting group on the piperidine nitrogen is stable under these conditions and can be removed at a later stage if desired.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Reference |
| Sodium borohydride (NaBH₄) | Methanol (B129727) | researchgate.net |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol/Acetic acid | chim.it |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) | beilstein-journals.org |
Piperidine-Based Carboxylic Acids: The synthesis of piperidine-based carboxylic acids from this compound can be accomplished through the Strecker amino acid synthesis. masterorganicchemistry.commasterorganicchemistry.comucalgary.causra.edu This reaction involves the treatment of the ketone with an amine (often ammonia (B1221849) or an ammonium (B1175870) salt) and a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the desired α-amino acid. masterorganicchemistry.comdtic.mil This methodology allows for the introduction of both an amino group and a carboxylic acid group at the 4-position of the piperidine ring, creating a valuable scaffold for further synthetic manipulations. chemshuttle.com
Building Block for Pharmacologically Relevant Scaffolds
The structural framework of this compound is readily incorporated into more complex, pharmacologically active scaffolds, including various nitrogen-containing heterocyclic systems and spirocyclic architectures.
Application in the Construction of Nitrogen-Containing Heterocyclic Systems
This compound can be utilized as a starting material for the synthesis of fused nitrogen-containing heterocyclic systems. nih.govnih.govclockss.org One such example is the Gewald reaction, a multicomponent reaction that yields polysubstituted 2-aminothiophenes. wikipedia.orgumich.eduorganic-chemistry.orgmdpi.comchemrxiv.org In this reaction, a ketone, such as this compound, is condensed with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine (B109124) or triethylamine). wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.orgchemrxiv.org This provides a straightforward route to piperidine-fused thiophene derivatives, which can serve as intermediates for more complex heterocyclic structures.
Contribution to Spirocyclic Architectures in Drug Discovery
Spirocyclic scaffolds are of growing interest in drug discovery due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. windows.net this compound is a valuable building block for the synthesis of various spirocyclic compounds, particularly spirooxindoles. windows.netnih.govnih.govmdpi.comresearchgate.net
The synthesis of spirooxindoles often involves the reaction of an isatin (B1672199) derivative with a compound that can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with an alkene. nih.gov Alternatively, this compound can be used in reactions that directly construct the spirocyclic framework. For instance, a Knoevenagel condensation of this compound with a suitable methylene-activated compound, followed by a Michael addition and cyclization sequence, can lead to the formation of spiro-heterocycles. mdpi.com
Furthermore, the Pictet-Spengler reaction offers another avenue to spirocyclic structures. researchgate.netnih.gov Derivatives of this compound can be designed to undergo an intramolecular cyclization with a tethered tryptamine (B22526) or phenethylamine (B48288) moiety, leading to the formation of complex spiro[piperidine-indole] or spiro[piperidine-isoquinoline] systems. researchgate.netnih.gov
Table 3: Examples of Spirocyclic Scaffolds from Piperidin-4-ones
| Spirocyclic Scaffold | Key Reaction | Reference |
| Spirooxindoles | [3+2] Cycloaddition, Multicomponent reactions | windows.netnih.govmdpi.com |
| Spiro[piperidine-pyridoindoles] | Mannich/Pictet-Spengler sequence | researchgate.net |
| Aza-spirocyclic indolines | Reductive spirocyclization | nih.gov |
Utilization in Peptide Synthesis and Modified Peptide Analogs
The derivatives of this compound are valuable in the field of peptide chemistry, where they are used to create conformationally constrained amino acids and peptidomimetics. researchgate.netnih.govacademicjournals.orgrsc.org These modified building blocks can impart improved stability, selectivity, and efficacy to peptide-based drugs.
The 4-amino-1-(benzyloxy)piperidine-4-carboxylic acid, synthesized from this compound via the Strecker synthesis, is a prime example of a constrained amino acid analog. chemshuttle.comorgsyn.org Its rigid piperidine ring restricts the conformational freedom of the peptide backbone when incorporated into a peptide sequence. This can help to lock the peptide into a bioactive conformation, enhancing its binding affinity to its target receptor. nih.govrsc.org
Furthermore, the piperidine scaffold itself can serve as a template for the synthesis of peptidomimetics, where the peptide backbone is replaced by a non-peptidic structure that mimics the spatial arrangement of the key amino acid side chains. Derivatives of this compound can be functionalized to present the desired pharmacophoric groups in a specific three-dimensional orientation, leading to the development of novel therapeutic agents with improved pharmacokinetic properties. chemrxiv.org
Intermediate in the Synthesis of Natural Product Analogs and Bioactive Compounds
This compound serves as a versatile scaffold in the construction of a wide array of complex organic molecules, particularly analogs of natural products and other bioactive compounds. Its rigid piperidine core, combined with the reactive ketone functionality and the stable benzyloxy protecting group on the nitrogen, makes it an ideal starting material for synthesizing molecules with significant therapeutic potential. Researchers have utilized this intermediate to create novel compounds for various biological targets, including cancer, neurodegenerative diseases, and infectious agents.
A significant application of this piperidone derivative is in the synthesis of spirocyclic compounds, which are prevalent in many natural products and exhibit diverse biological activities. nih.govnih.govmdpi.com Spirooxindoles, for instance, are a class of compounds that feature a spirocyclic center connecting an oxindole (B195798) ring to another cyclic system, often a piperidine ring derived from this compound. These structures are of great interest due to their presence in various biologically active alkaloids and their potential as therapeutic agents. nih.govjuniperpublishers.com The synthesis often involves creating a carbon-carbon bond at the C3 position of an oxindole and the C4 position of the piperidine ring.
For example, derivatives of this compound are used to construct complex spiro[indoline-3,4'-piperidine] (B44651) scaffolds. These core structures are central to the development of inhibitors for protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy. mdpi.com
Furthermore, the piperidine ring is a common motif in many bioactive molecules, including numerous alkaloids and synthetic drugs. researchgate.netsemanticscholar.org By modifying this compound, chemists can introduce a variety of functional groups and stereochemical complexities to mimic natural alkaloids or to create novel bioactive agents. Its utility extends to the synthesis of dopamine (B1211576) receptor antagonists and selective inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which are targets for neurological disorders and cancer, respectively. nih.govnih.gov
The following tables summarize representative examples of bioactive compounds and natural product analogs synthesized using this compound or its close derivatives as a key intermediate.
Table 1: Bioactive Spirocyclic Compounds Derived from Piperidone Intermediates
| Target Compound Class | Synthetic Strategy | Biological Relevance |
|---|---|---|
| Spirooxindoles | Cycloaddition reactions with 3-alkenyl oxindoles. nih.gov | Analogs of alkaloids like strychnofoline; potential anticancer agents. nih.govjuniperpublishers.com |
| Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidines] | Multi-step synthesis involving reactions with isatin derivatives. mdpi.com | Antiviral properties, for instance against Dengue virus. mdpi.com |
Table 2: Other Bioactive Piperidine Derivatives
| Compound Class | Synthetic Approach | Biological Target/Activity |
|---|---|---|
| 4-(4-Benzyloxy)phenoxypiperidines | Multi-step synthesis starting from piperidine precursors. nih.gov | Selective and reversible inhibition of Lysine-specific demethylase 1 (LSD1). nih.gov |
| 3- or 4-Benzyloxypiperidine Derivatives | Synthesis and characterization for receptor binding. nih.gov | Dopamine 4 receptor (D4R) antagonists for potential use in Parkinson's disease. nih.gov |
Analytical and Characterization Techniques in Synthetic Studies of 1 Benzyloxy Piperidin 4 One
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of 1-(Benzyloxy)piperidin-4-one. These techniques provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound structurally similar to this compound, such as 1-(benzyloxycarbonyl)-4-piperidinone, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would reveal characteristic signals. In the ¹H NMR spectrum, signals corresponding to the aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (around 7.3-7.5 ppm). The methylene (B1212753) protons of the benzyloxy group would likely be observed as a singlet around 5.2 ppm. The protons on the piperidine (B6355638) ring would exhibit signals in the aliphatic region, often as triplets, corresponding to the different methylene groups adjacent to the nitrogen and the carbonyl group.
In the ¹³C NMR spectrum, the carbonyl carbon would be identifiable by its characteristic downfield shift. The aromatic carbons of the benzyl group would resonate in the 127-137 ppm range, while the methylene carbon of the benzyloxy group would appear further upfield. The carbons of the piperidine ring would be observed at distinct chemical shifts, providing further confirmation of the ring structure.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The most prominent and diagnostic absorption band would be that of the carbonyl (C=O) group of the ketone, which is expected to appear in the region of 1700-1740 cm⁻¹. For the closely related compound 1-benzyl-4-piperidone, a strong absorption band is observed in this region. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-O and C-N stretching vibrations.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₂H₁₅NO₂), the expected molecular weight is approximately 205.25 g/mol . In an electron ionization (EI) mass spectrum of the analogous 1-benzyl-4-piperidone, the molecular ion peak is readily observed. The fragmentation pattern can also offer structural insights, for example, by showing the loss of the benzyl group or other characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the molecular formula.
Table 1: Representative Spectroscopic Data for Compounds Structurally Related to this compound
| Technique | Compound | Characteristic Signals/Peaks | Reference |
| ¹H NMR | 1-(benzyloxycarbonyl)-4-piperidinone | δ 2.49 (t, 4H), 3.83 (t, 4H), 5.26 (s, 2H), 7.39-7.50 (m, 5H) | |
| ¹³C NMR | 1-(benzyloxycarbonyl)-4-piperidinone | δ 40.42, 41.43, 42.75, 67.45, 127.79, 127.94, 128.17, 128.51, 128.56, 136.90, 155.58 | |
| IR | 1-Benzyl-4-piperidone | Strong C=O stretch around 1720 cm⁻¹ | |
| MS | 1-Benzyl-4-piperidone | Molecular ion peak (M⁺) at m/z 189 | |
| HRMS | 1-(benzyloxycarbonyl)-4-piperidinone | m/z found 234.1130 (M+H)⁺, calcd. 234.1130 |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized. For the synthesis of a similar compound, 1-cbz-4-piperidone, TLC was used to confirm the completion of the reaction using a solvent system of ethyl acetate/petroleum ether (1:5). The spots can be visualized under UV light or by using a chemical staining agent. The relative retention factor (Rf) value of the product spot would be distinct from that of the starting materials.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique used for the quantitative analysis of the purity of this compound. Reversed-phase HPLC, often employing a C18 column, is a common method for analyzing piperidine derivatives. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The compound is detected as it elutes from the column, often by UV-Vis spectroscopy, and its retention time is a characteristic property under specific chromatographic conditions. For instance, in the analysis of 1-(benzyloxycarbonyl)-4-piperidinone, a retention time of 13.82 minutes was reported using a C18 column with a water/acetonitrile gradient. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks, the purity of the sample can be accurately determined.
Table 2: Chromatographic Methods for the Analysis of Piperidin-4-one Derivatives
| Technique | Application | Typical Conditions | Reference |
| TLC | Reaction Monitoring | Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Petroleum ether (1:5) | |
| HPLC | Purity Assessment | Column: C18Mobile Phase: Water/Acetonitrile gradient with 0.1% TFADetection: UV at 214 and 254 nm |
X-ray Crystallography for Definitive Solid-State Structure Determination
These studies have shown that the piperidine ring in such compounds typically adopts a chair conformation, which is the most stable arrangement. However, other conformations such as a boat, twist boat, or a distorted chair have also been observed depending on the nature and orientation of the substituents on the ring. For instance, in t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine ring adopts a chair conformation with the phenyl and benzyl substituents in equatorial positions. The determination of the crystal structure of this compound would definitively establish the conformation of its piperidine ring and the spatial arrangement of the benzyloxy group.
Table 3: Common Solid-State Conformations of Piperidin-4-one Derivatives Determined by X-ray Crystallography
| Conformation | Description | Example Compounds | Reference |
| Chair | The most stable conformation, minimizing steric strain. | t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one | |
| Boat/Twist Boat | Less stable conformations, sometimes adopted due to substituent effects. | 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one | |
| Distorted Chair | A variation of the chair conformation due to steric interactions. | t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one oxime |
Future Research Trajectories and Synthetic Challenges Pertaining to 1 Benzyloxy Piperidin 4 One
Development of Novel Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically pure chiral derivatives of the piperidine (B6355638) ring is a paramount objective in medicinal chemistry, as the stereochemistry of a molecule is often critical to its pharmacological activity. Future research is intensely focused on creating novel asymmetric routes to chiral molecules starting from or incorporating 1-(Benzyloxy)piperidin-4-one. The development of such methods is essential for accessing specific stereoisomers with desired biological profiles.
Key strategies being explored include:
Catalytic Asymmetric Transformations: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a primary area of investigation. These catalysts can facilitate enantioselective additions to the ketone functionality or to α,β-unsaturated derivatives of this compound. For instance, asymmetric hydrogenation or transfer hydrogenation of the ketone can yield chiral 4-hydroxypiperidines.
Chiral Auxiliary-Mediated Synthesis: This classical yet effective approach involves temporarily incorporating a chiral auxiliary into the this compound scaffold. The auxiliary directs the stereochemical outcome of subsequent reactions, and its later removal yields the enantiomerically enriched product.
Enzymatic Resolutions: Biocatalysis offers a highly selective and environmentally friendly method for obtaining chiral compounds. nih.gov Enzymes like lipases can be used for the kinetic resolution of racemic mixtures of this compound derivatives, selectively reacting with one enantiomer to allow for the separation of both.
Memory of Chirality and Dynamic Kinetic Resolution: Advanced strategies such as inducing a "memory of chirality" in a transient intermediate or combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer (dynamic kinetic resolution) are being explored to maximize the yield of the desired chiral product.
These asymmetric methods are crucial for building complex chiral molecules and libraries of compounds for drug discovery, where controlling the three-dimensional arrangement of atoms is fundamental to function. nih.govrsc.org
| Asymmetric Strategy | Description | Potential Advantages | Challenges |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts (metal-based or organic) to induce stereoselectivity in reactions. nih.gov | High efficiency, low catalyst loading, potential for broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal, not atom-economical. |
| Enzymatic Resolution | Uses enzymes to selectively transform one enantiomer from a racemic mixture. | High enantioselectivity, mild and environmentally friendly conditions. nih.gov | Limited to specific substrates, often yields a maximum of 50% of the desired enantiomer. |
Exploration of Sustainable and Atom-Economical Reaction Conditions
In line with the global push for green chemistry, a significant research trajectory involves developing more sustainable and efficient synthetic processes related to this compound. epa.gov The goal is to minimize waste, reduce energy consumption, and use less hazardous materials, thereby lowering the environmental impact of chemical synthesis. nih.gov
Key principles being applied include:
Atom Economy: Synthetic methods are being redesigned to maximize the incorporation of all starting materials into the final product. rsc.org This involves prioritizing addition reactions over substitution or elimination reactions, which inherently generate byproducts. nih.gov For example, multicomponent reactions that combine three or more reactants in a single step are highly atom-economical. researchgate.net
Catalysis: The shift from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. nih.gov Catalytic processes reduce waste because the catalyst is used in small amounts and can often be recycled and reused.
Use of Greener Solvents: Research is focused on replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. In some cases, reactions can be designed to run under solvent-free conditions.
Energy Efficiency: Methods that can be performed at ambient temperature and pressure are being sought to reduce the energy footprint of synthetic procedures. epa.gov Microwave-assisted synthesis and ultrasonication are also being explored as ways to accelerate reactions and improve energy efficiency. researchgate.net
By embracing these principles, the chemical industry can produce valuable piperidine-based compounds in a more cost-effective and environmentally responsible manner.
Integration of this compound into Automated and Flow Synthesis Platforms
The integration of synthetic routes involving this compound into automated and flow chemistry platforms represents a significant technological advancement. researchgate.net These modern approaches offer numerous advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. springernature.com
Flow Chemistry: In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. tib.eu This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The small reaction volumes at any given moment significantly improve safety, especially when dealing with hazardous reagents or exothermic reactions. Flow chemistry is particularly well-suited for the multi-step synthesis of compound libraries based on the this compound scaffold, enabling rapid diversification and optimization. researchgate.net
Automated Synthesis: Automated platforms, often coupled with flow reactors, can perform multi-step syntheses with minimal human intervention. thieme-connect.de These systems can be programmed to vary reagents, catalysts, and conditions, allowing for the rapid generation of a large number of derivatives for high-throughput screening. nih.gov The data generated from these automated experiments can also be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the discovery process. researchgate.net
| Technology | Key Features | Advantages for this compound Chemistry |
| Flow Chemistry | Reagents are pumped through a reactor in a continuous stream. springernature.com | Enhanced safety, precise control over reaction conditions, easy scalability, suitable for library synthesis. researchgate.net |
| Automated Synthesis | Robotic platforms perform reactions and purifications automatically. thieme-connect.de | High-throughput synthesis, improved reproducibility, enables rapid optimization and data collection for machine learning. researchgate.net |
Design and Synthesis of Advanced Scaffolds for Chemical Biology and Material Science Applications
Beyond its role as a synthetic intermediate, this compound is a valuable starting point for the design and synthesis of advanced molecular scaffolds with tailored functions for chemical biology and material science.
Chemical Biology: The piperidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets. By strategically modifying the this compound structure, researchers can create:
Bioactive Probes: Molecules designed to interact with specific proteins or other biomolecules to study biological processes.
Novel Therapeutics: The scaffold can be elaborated into more complex structures with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. nih.gov For example, derivatives have been investigated as cytotoxic agents against cancer cells. nih.gov
Spirocyclic and Fused Ring Systems: The ketone functionality serves as a handle for constructing complex polycyclic architectures, leading to novel chemical entities with unique three-dimensional shapes for exploring new biological targets.
Material Science: The rigid, heterocyclic structure of the piperidine ring can be incorporated into larger molecular frameworks to create novel materials with specific properties. Research in this area includes the development of:
Functional Polymers: Piperidine-containing monomers can be polymerized to create materials with unique optical, electronic, or mechanical properties.
Self-Assembling Systems: By attaching specific functional groups, derivatives of this compound could be designed to self-assemble into ordered supramolecular structures like gels or liquid crystals.
Advanced Scaffolds for Tissue Engineering: The biocompatibility of certain piperidine derivatives makes them attractive candidates for creating scaffolds that can support cell growth and tissue regeneration. nih.gov
The versatility of this compound ensures its continued relevance as a foundational building block for creating sophisticated molecules that can address challenges in both medicine and materials science.
Q & A
Q. What are the standard synthetic protocols for 1-(Benzyloxy)piperidin-4-one, and what factors influence reaction efficiency?
The synthesis typically involves benzylation of piperidin-4-one using benzyl chloride or benzyl bromide in the presence of a strong base (e.g., NaH or KCO) under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (room temperature to reflux) critically affect yield. For example, acyl chlorides may enhance nucleophilic substitution efficiency by activating the piperidine nitrogen . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product.
Q. What analytical techniques are used to confirm the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the benzyloxy group (δ ~4.5 ppm for CHO) and the piperidinone carbonyl (δ ~207 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly for resolving stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed. Dispose of waste via approved hazardous chemical protocols. Toxicity data may be limited, so treat as a potential irritant .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological targets?
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the benzyl ring to modulate electronic effects and binding affinity. Evidence from analogs like 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one shows substituent positioning (e.g., chloro vs. fluoro) impacts ACK1 kinase inhibition .
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target proteins, such as the ATP-binding pocket of kinases .
Q. How can conflicting biological activity data (e.g., IC values) across studies be resolved?
- Assay Standardization : Ensure consistent enzyme concentrations, buffer pH, and incubation times.
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting activity.
- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions .
Q. What strategies improve crystallization of this compound for X-ray analysis?
- Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents for slow evaporation.
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal packing.
- SHELX Refinement : Use twin refinement (TWIN/BASF commands) for challenging datasets, especially with low-resolution or twinned crystals .
Q. How does the benzyloxy group influence the compound’s reactivity in downstream functionalization?
The benzyloxy moiety acts as a directing group in electrophilic substitution (e.g., nitration) and can be cleaved via hydrogenolysis (H, Pd/C) to yield hydroxyl intermediates. Its steric bulk may hinder reactions at the piperidinone carbonyl, requiring tailored conditions (e.g., Grignard reagents at low temps) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
